Hexanal, (2,4-dinitrophenyl)hydrazone
Overview
Description
Hexanal, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.2798 g/mol This compound is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable derivatives with these functional groups .
Preparation Methods
Hexanal, (2,4-dinitrophenyl)hydrazone can be synthesized through a reaction between hexanal and 2,4-dinitrophenylhydrazine. The reaction typically involves mixing an equimolar amount of hexanal and 2,4-dinitrophenylhydrazine in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Hexanal, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in nucleophilic addition-elimination reactions, where the 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of aldehydes or ketones, followed by the elimination of water to form the hydrazone derivative.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to its use in derivatization.
Substitution Reactions: This compound can undergo substitution reactions where one functional group is replaced by another, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically the corresponding hydrazone derivatives .
Scientific Research Applications
Hexanal, (2,4-dinitrophenyl)hydrazone has several scientific research applications, including:
Analytical Chemistry: It is widely used for the detection and quantification of aldehydes and ketones in various samples, including environmental, biological, and industrial samples.
Biological Studies: The compound is used in studies involving lipid peroxidation, where it helps in identifying and quantifying aldehydes formed during the oxidative degradation of lipids.
Medical Research: This compound is used in research related to oxidative stress and its role in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industrial Applications: It is used in quality control processes in industries where the presence of aldehydes and ketones needs to be monitored.
Mechanism of Action
The mechanism of action of hexanal, (2,4-dinitrophenyl)hydrazone involves its ability to form stable hydrazone derivatives with aldehydes and ketones. This reaction occurs through a nucleophilic addition-elimination mechanism, where the 2,4-dinitrophenylhydrazine adds to the carbonyl group of the aldehyde or ketone, followed by the elimination of water to form the hydrazone . The molecular targets involved in this reaction are the carbonyl groups of aldehydes and ketones .
Comparison with Similar Compounds
Hexanal, (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
Benzaldehyde, (2,4-dinitrophenyl)hydrazone: Similar to this compound, this compound is used for the detection of benzaldehyde.
Acetone, (2,4-dinitrophenyl)hydrazone: This compound is used for the detection of acetone and other ketones.
Butanal, (2,4-dinitrophenyl)hydrazone: Used for the detection of butanal.
The uniqueness of this compound lies in its specific reactivity with hexanal, making it a valuable tool in analytical chemistry for the detection of this particular aldehyde .
Properties
IUPAC Name |
N-[(E)-hexylideneamino]-2,4-dinitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYYAXVFFVQNX-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-97-5 | |
Record name | Hexanal,4-dinitrophenyl)hydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanal 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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